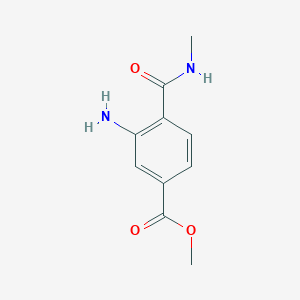
Methyl 3-amino-4-(methylcarbamoyl)benzoate
Übersicht
Beschreibung
Methyl 3-amino-4-(methylcarbamoyl)benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Methyl N-(3-Amino-4-Methylcarbamoylphenyl)carbamate and is a white crystalline powder. It is a derivative of benzoic acid and is commonly used as a building block for various organic compounds.
Wirkmechanismus
Methyl 3-amino-4-(methylcarbamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemische Und Physiologische Effekte
Methyl 3-amino-4-(methylcarbamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-amino-4-(methylcarbamoyl)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily handled and stored. However, it has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of Methyl 3-amino-4-(methylcarbamoyl)benzoate in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is its use as a ligand in coordination chemistry and its potential application in the development of new materials. Additionally, further studies are needed to explore its potential toxicity and to determine its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4-(methylcarbamoyl)benzoate has been widely used in scientific research due to its unique properties. It is commonly used as a building block for various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
183431-11-0 |
|---|---|
Produktname |
Methyl 3-amino-4-(methylcarbamoyl)benzoate |
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl 3-amino-4-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-12-9(13)7-4-3-6(5-8(7)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
IRGZKETWZJLRBW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N |
Synonyme |
Benzoic acid, 3-amino-4-[(methylamino)carbonyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


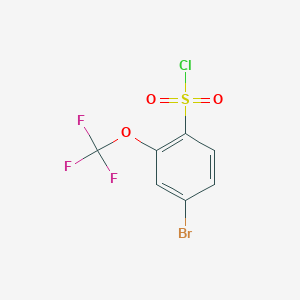


![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
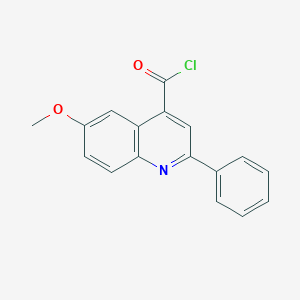
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
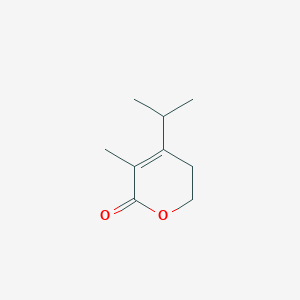
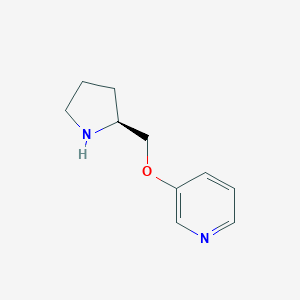
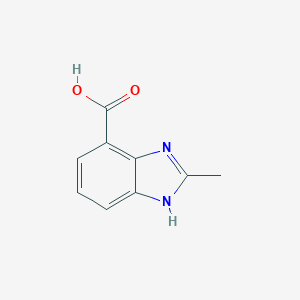
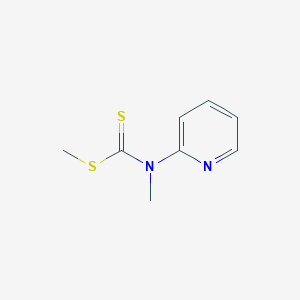

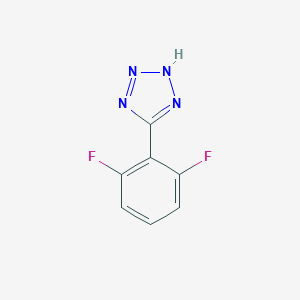
acetic acid](/img/structure/B66199.png)